molecular formula C80H80N4O16Rh2 B13144180 Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)

Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)

Cat. No.: B13144180
M. Wt: 1559.3 g/mol
InChI Key: SGEDWOHAUXKUGM-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TETRAKIS[(S)-(+)-(1-ADAMANTYL)-(N-PHTHALIMIDO)ACETATO]DIRHODIUM(II) is a complex organometallic compound known for its unique structural and catalytic properties. This compound features a dirhodium core coordinated with four chiral adamantyl-phthalimidoacetate ligands, making it a valuable catalyst in various asymmetric synthesis reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TETRAKIS[(S)-(+)-(1-ADAMANTYL)-(N-PHTHALIMIDO)ACETATO]DIRHODIUM(II) typically involves the ligand exchange reaction between dirhodium(II) acetate and the chiral adamantyl-phthalimidoacetate ligands. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction conditions usually include refluxing the mixture for several hours to ensure complete ligand exchange .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain the purity and yield of the product. The use of high-purity starting materials and solvents is crucial to avoid contamination and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

TETRAKIS[(S)-(+)-(1-ADAMANTYL)-(N-PHTHALIMIDO)ACETATO]DIRHODIUM(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Cyclopropanation: Diazo compounds, alkenes, dichloromethane, room temperature to reflux conditions.

    Oxidation: Hydrogen peroxide, molecular oxygen, organic solvents, ambient to elevated temperatures.

    Substitution: Nucleophiles, organic solvents, inert atmosphere, room temperature to reflux conditions.

Major Products

    Cyclopropanation: Cyclopropane derivatives with high enantioselectivity.

    Oxidation: Oxidized organic compounds, such as alcohols to ketones or aldehydes.

    Substitution: Substituted dirhodium complexes with different ligands.

Scientific Research Applications

Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) is a significant organometallic compound known for its unique structural and catalytic properties. This article explores its applications, particularly in the fields of asymmetric synthesis and potential medicinal uses, supported by comprehensive data and case studies.

Catalytic Properties

Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) is primarily utilized as a chiral catalyst in various asymmetric reactions, including:

  • Carbenoid Reactions : The compound facilitates enantioselective C-H insertions and cyclopropanation reactions, demonstrating high regio- and stereocontrol .
  • Nitrene Reactions : It is effective in enantioselective nitrene reactions, such as aziridination and C-H amination, which are crucial for synthesizing complex organic molecules .

Potential Medicinal Applications

Recent studies have indicated that Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) may have applications in medicine, particularly as an anti-cancer agent. Its ability to interact with biological molecules suggests potential roles in enzyme mimetics and reaction mechanisms within biological systems. Research is ongoing to explore its efficacy in disrupting cellular processes through specific catalytic actions .

Case Studies

  • Study on Anti-Cancer Activity : Preliminary investigations have shown that this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent.
  • Enzyme Mimetic Studies : Research has demonstrated that Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) can mimic enzymatic activity, providing insights into new biochemical pathways and therapeutic targets .

Mechanism of Action

The mechanism of action of TETRAKIS[(S)-(+)-(1-ADAMANTYL)-(N-PHTHALIMIDO)ACETATO]DIRHODIUM(II) involves the coordination of the dirhodium core with substrates, facilitating various catalytic reactions. The chiral ligands provide a stereochemical environment that enhances enantioselectivity in reactions. The dirhodium core can undergo redox changes, allowing it to participate in oxidation and reduction reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TETRAKIS[(S)-(+)-(1-ADAMANTYL)-(N-PHTHALIMIDO)ACETATO]DIRHODIUM(II) is unique due to its chiral adamantyl-phthalimidoacetate ligands, which provide high enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of chiral molecules, which are important in pharmaceuticals and fine chemicals .

Biological Activity

Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) is an organometallic compound notable for its unique structural and catalytic properties. It consists of a dirhodium core coordinated with four chiral ligands, specifically derived from 1-adamantyl and phthalimidoacetate. This compound has garnered attention in the field of asymmetric synthesis and potential biomedical applications, particularly in cancer treatment.

Structural Characteristics

The molecular formula of Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) is C80H80N4O16Rh2C_{80}H_{80}N_{4}O_{16}Rh_{2}, with a molecular weight of approximately 1563.3 g/mol . The compound's structure is characterized by:

  • Dirhodium Core : Central to its catalytic activity.
  • Chiral Ligands : These enhance enantioselectivity in reactions, making it particularly useful in asymmetric synthesis.

Biological Activity and Mechanisms

Research indicates that Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) exhibits several biological activities:

  • Enzyme Mimetic Properties : The compound's catalytic capabilities allow it to interact with biological molecules, suggesting roles in mimicking enzyme functions.
  • Potential Anti-Cancer Agent : Studies are ongoing to explore its ability to disrupt cellular processes, which could lead to applications in cancer therapy. Its mechanism may involve specific catalytic actions that affect cellular metabolism and proliferation.

Catalytic Properties

The compound's ability to facilitate various chemical reactions is critical for its potential applications. It has been shown to effectively catalyze:

  • Oxidation and Reduction Reactions : The dirhodium core allows for redox changes, enhancing its utility in synthetic chemistry.
  • Asymmetric Synthesis : The chiral environment created by the ligands improves the selectivity of reactions, making it a valuable catalyst in organic synthesis .

Comparative Analysis

To further understand the uniqueness of Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II), a comparison with other related compounds is useful:

Compound NameStructural FeaturesUnique Properties
Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)Similar dirhodium core with different chiralityCatalytic activity in asymmetric synthesis
Rhodium(II) acetateContains rhodium but lacks chiral ligandsLess enantioselective than Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)
Rhodium(II) dimer with other ligandsVaries based on ligand typeDifferent reactivity patterns depending on ligand structure

Case Studies and Research Findings

Several studies have highlighted the biological activity of Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II):

  • Catalytic Efficiency : Research demonstrated high enantioselectivity in reactions catalyzed by this compound, achieving up to 94% enantiomeric excess in certain transformations .
  • Anti-Cancer Potential : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through its catalytic actions, warranting further investigation into its therapeutic applications.
  • Mechanistic Insights : Studies have elucidated the mechanisms by which the compound interacts with substrates, providing insights into its role as an enzyme mimic and its potential effects on metabolic pathways .

Properties

Molecular Formula

C80H80N4O16Rh2

Molecular Weight

1559.3 g/mol

IUPAC Name

2-(1-adamantyl)-2-(1,3-dioxoisoindol-2-yl)acetate;rhodium(2+)

InChI

InChI=1S/4C20H21NO4.2Rh/c4*22-17-14-3-1-2-4-15(14)18(23)21(17)16(19(24)25)20-8-11-5-12(9-20)7-13(6-11)10-20;;/h4*1-4,11-13,16H,5-10H2,(H,24,25);;/q;;;;2*+2/p-4

InChI Key

SGEDWOHAUXKUGM-UHFFFAOYSA-J

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=CC=CC=C5C4=O.[Rh+2].[Rh+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.